[1,3'-Bipiperidine]-4-carboxamide
Description
Properties
IUPAC Name |
1-piperidin-3-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h9-10,13H,1-8H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTJNQBGDPALDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring
The synthesis begins with the preparation of substituted piperidine intermediates. A common method involves cyclocondensation reactions using glutaraldehyde and primary amines under acidic or basic conditions. For example, reaction of 4-aminopiperidine with glutaraldehyde in ethanol at 60°C yields a piperidine derivative with a free amine group.
Key Reaction Conditions:
-
Solvent: Ethanol or tetrahydrofuran (THF)
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Temperature: 60–80°C
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Catalyst: Hydrochloric acid or sodium hydroxide
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Reaction Time: 12–24 hours
This step achieves moderate yields (50–70%) and requires purification via recrystallization or column chromatography.
Coupling Reaction to Form the Bipiperidine Core
The bipiperidine scaffold is assembled via a coupling reaction between two piperidine units. A nucleophilic substitution reaction is employed, where one piperidine acts as a nucleophile attacking a halogenated or sulfonated counterpart. For instance, 4-chloropiperidine reacts with a secondary piperidine amine in dimethylformamide (DMF) at 100°C.
Representative Reaction:
Optimization Insights:
-
Solvent: Polar aprotic solvents (e.g., DMF, dimethylacetamide) enhance reactivity.
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Base: Triethylamine or potassium carbonate neutralizes HCl, driving the reaction forward.
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Yield: 65–80% after aqueous workup and solvent evaporation.
Introduction of the Carboxamide Functional Group
The carboxamide group is introduced via amidation of the bipiperidine intermediate. This involves reacting the amine-functionalized bipiperidine with a carboxylic acid derivative, such as an acyl chloride or anhydride. For example, treatment with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, followed by hydrolysis, yields the carboxamide.
Critical Parameters:
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Reagent: Acetyl chloride, propionyl chloride, or benzoyl chloride.
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Temperature: Low temperatures (0–5°C) prevent side reactions.
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Workup: Hydrolysis with aqueous sodium bicarbonate removes excess acid.
Final Purification and Characterization
The crude product is purified via recrystallization or high-performance liquid chromatography (HPLC). The dihydrochloride salt form is obtained by treating the free base with hydrochloric acid in methanol. Characterization employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Spectroscopic Data:
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H NMR (400 MHz, DO): δ 3.2–3.5 (m, 8H, piperidine-H), 2.8–3.0 (m, 4H), 1.6–1.8 (m, 8H).
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MS (ESI): m/z 211.3 [M+H].
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction yields are highly solvent-dependent. Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while elevated temperatures (80–100°C) accelerate coupling reactions. Conversely, amidation steps require low temperatures to minimize decomposition.
Table 1: Solvent Optimization for Bipiperidine Coupling
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 100 | 78 |
| THF | 65 | 62 |
| Ethanol | 80 | 45 |
Catalytic and Stoichiometric Considerations
Base selection significantly impacts coupling efficiency. Triethylamine outperforms weaker bases like sodium bicarbonate due to its superior HCl scavenging capacity. Stoichiometric excess (1.2–1.5 equivalents) of the nucleophilic piperidine ensures complete conversion.
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates continuous flow reactors for bipiperidine coupling to enhance heat transfer and mixing. Automated systems monitor pH and temperature in real-time, ensuring consistent product quality. Industrial protocols report yields exceeding 85% with >99% purity via HPLC.
Comparative Analysis of Synthetic Routes
While the above method dominates industrial production, alternative routes include:
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Reductive Amination: Using ketones and amines with sodium cyanoborohydride.
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Enzymatic Catalysis: Lipase-mediated amidation for enantioselective synthesis.
These methods remain experimental but offer potential for greener chemistry.
Data Tables
Table 2: Characterization Data for [1,3'-Bipiperidine]-4-carboxamide Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | CHNO·2HCl |
| Molecular Weight | 301.4 g/mol |
| Melting Point | 129–132°C |
| HPLC Purity | >99% (C18 column, MeOH:HO) |
| (Predicted) | 16.23 ± 0.20 |
Chemical Reactions Analysis
Types of Reactions: [1,3'-Bipiperidine]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : [1,3'-Bipiperidine]-4-carboxamide is investigated as a precursor for potential therapeutic agents targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug formulation.
- Antimicrobial Activity : Research indicates its efficacy against pathogens such as Mycobacterium tuberculosis. Studies have shown promising Minimum Inhibitory Concentration (MIC) values, suggesting its potential as an antibacterial agent.
2. Enzyme Inhibition Studies
- The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For instance, it has demonstrated interactions with key metabolic enzymes, which could be pivotal in developing treatments for metabolic disorders.
3. Biological Activity
- Antifungal and Cytotoxic Properties : Studies have reported that derivatives of this compound exhibit notable antifungal activity against Candida albicans and cytotoxic effects on various cancer cell lines. For example, it induced apoptosis in colorectal adenocarcinoma cells with an IC50 value of approximately 30 µM .
Case Study 1: Antimicrobial Efficacy
A high-throughput screening identified this compound as a lead compound against Mycobacterium tuberculosis, demonstrating significant antibacterial properties with MIC values comparable to established antibiotics.
Case Study 2: Enzyme Interaction
In vitro studies assessed the binding affinity of this compound with various enzymes. Results indicated robust interactions that could inform drug metabolism studies and the development of enzyme inhibitors .
Mechanism of Action
The mechanism by which [1,3'-Bipiperidine]-4-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the biological system and the specific target.
Comparison with Similar Compounds
Structural Analogues in PARP Inhibition
[1,3'-Bipiperidine]-4-carboxamide derivatives demonstrate potent inhibition of PARP1/2 enzymes. Key structural modifications and their effects are summarized below:
Insight : Small alkyl groups at position 3 optimize steric interactions with PARP catalytic domains, while bulkier groups disrupt binding .
Carboxamide Replacements and Spirocyclic Derivatives
Replacing the 4-carboxamide with alternative functional groups or introducing spirocyclic systems impacts activity:
Insight : The 4-carboxamide can be replaced with nitrile or spirocyclic systems without losing activity, suggesting flexibility in H-bond acceptor design .
Antimalarial Pyrazolopyridine-4-carboxamides
Pyrazolopyridine-4-carboxamides, structurally distinct but functionally related, target Plasmodium falciparum:
Insight : While potent, pyrazolopyridine-4-carboxamides suffer from metabolic instability, a challenge less reported in bipiperidine analogues .
IDO1 Inhibitors with Triazole Scaffolds
Triazole-based carboxamides inhibit indoleamine 2,3-dioxygenase 1 (IDO1):
| Compound | Substituents | IDO1 Inhibition (Ki) | Key Findings | Reference |
|---|---|---|---|---|
| C4/C5 triazoles | Halogenated aryl + carboxamide | 98–334 nM | Non-covalent interactions dominate binding |
Insight : The carboxamide group in triazoles facilitates hydrogen bonding, analogous to bipiperidine derivatives, but with lower selectivity for IDO1 over TDO .
Vecabrutinib and Antineoplastic Analogues
Vecabrutinib, a this compound derivative, exemplifies structural optimization for oncology:
| Compound | Substituents | Target | Key Findings | Reference |
|---|---|---|---|---|
| Vecabrutinib | 5-Fluoropyrimidinyl + trifluoromethyl | BTK kinase | Enhanced binding energy (-6.19 kcal/mol) vs. VEGF |
Insight : The bipiperidine scaffold in vecabrutinib enhances binding to kinase targets, validated by docking studies .
Table 1: Comparative Pharmacological Profiles
| Compound Class | Target | Potency (IC50/Ki) | Metabolic Stability | Key Advantage |
|---|---|---|---|---|
| Bipiperidine-4-carboxamide | PARP1/2 | ~nM range | Moderate | Tunable steric interactions |
| Pyrazolopyridine-4-carboxamide | P. falciparum | Low nM | Poor | Novel antimalarial mechanism |
| Triazole-4-carboxamide | IDO1 | 98–334 nM | High | Low cytotoxicity |
Biological Activity
[1,3'-Bipiperidine]-4-carboxamide is a synthetic compound with a bipiperidine structure, known for its potential therapeutic applications in medicinal chemistry. The compound's biological activity is primarily influenced by its structural characteristics, including the presence of the carboxamide functional group, which can engage in various biochemical interactions. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features two piperidine rings connected by a carbon atom and functionalized with a carboxamide group. The dihydrochloride form enhances its solubility and stability in biological environments. The chemical reactivity of this compound is largely attributed to its amide group, which allows for various reactions such as hydrolysis and acylation.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It alters their activity, leading to various biochemical effects. For instance, studies have indicated that similar compounds may interact with enzymes critical for cellular processes, suggesting that this compound could serve as a lead compound for drug development targeting these pathways.
Antimicrobial Activity
Research has shown that compounds related to this compound exhibit potential antitubercular activity. Preliminary data suggest that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further investigation in tuberculosis treatment .
Anticancer Properties
The compound has also been explored for its anticancer properties. In a study evaluating various derivatives, some showed significant inhibitory activity against cancer cell lines. For instance, modifications to the bipiperidine structure have led to compounds with improved potency against specific cancer targets .
Case Study 1: PARP Inhibition
A notable study highlighted a derivative of this compound that demonstrated potent inhibition of PARP1 and PARP2 enzymes. The compound exhibited an IC50 value of 156 nM for PARP1 and 70.1 nM for PARP2, indicating its potential as an effective treatment in cancer therapy by targeting DNA repair mechanisms .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 1a | PARP1 | 156 |
| 1a | PARP2 | 70.1 |
Case Study 2: Antitubercular Activity
In another study focusing on the M. tuberculosis inhibition, derivatives of this compound were screened for their antimicrobial properties. Some analogs exhibited promising minimal inhibitory concentrations (MIC), indicating their potential as new antitubercular agents .
| Compound | MIC (µM) | Activity |
|---|---|---|
| 4PP-1 | 6.3 | Moderate |
| 4PP-2 | 2.0 | Improved Activity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in understanding how modifications to the bipiperidine structure affect biological activity. By systematically altering substituents on the piperidine rings or the carboxamide group, researchers can enhance potency and selectivity towards specific biological targets.
Q & A
Q. What safety protocols are critical when handling bipiperidine-carboxamide derivatives?
- Methodological Answer : Use gloves, goggles, and fume hoods to avoid skin/eye irritation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for compounds like 4-benzylpiperidine, which require strict handling due to acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
